4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its pyrrolopyrimidine core structure, which is substituted with chlorine and fluorine atoms
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used as a precursor for the synthesis of pharmaceuticals or as a direct therapeutic agent.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action for 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine likely involves interactions with cellular targets. For instance, it may inhibit vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . Further studies are needed to elucidate its precise mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrrolopyrimidine core. The reaction conditions often require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
Comparison with Similar Compounds
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is structurally similar to other pyrrolopyrimidine derivatives, such as 4-Chloro-5,7-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-5,7-bis(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Uniqueness: What sets this compound apart from its analogs is the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound's stability, binding affinity, and overall activity.
Properties
IUPAC Name |
4-chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N3/c19-17-16-15(11-1-3-12(20)4-2-11)9-24(18(16)23-10-22-17)14-7-5-13(21)6-8-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFERNYWFNHEXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470325 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907585-57-3 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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